3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorothiophenol.
Formation of the Amide Bond: The final step involves coupling the thiazole derivative with 3,4-dimethoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the amide bond.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The thiazole ring and the chlorophenyl group could play crucial roles in binding to the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-bromophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide
- 3-((4-fluorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide
- 3-((4-methylphenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide
Uniqueness
The uniqueness of 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide lies in the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-25-17-8-3-13(11-18(17)26-2)16-12-28-20(22-16)23-19(24)9-10-27-15-6-4-14(21)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHAUSAHLLWARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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